4-Chloro-5,6-difluoronicotinaldehyde
Description
Contextual Significance within Halogenated Nicotinic Systems
The term "nicotinic systems" primarily refers to the family of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are ligand-gated ion channels that respond to the neurotransmitter acetylcholine. wikipedia.org These receptors are crucial for various physiological processes in the central and peripheral nervous systems. wikipedia.org The pyridine (B92270) moiety is a key structural feature of nicotine (B1678760) and many other compounds that interact with nAChRs.
While direct studies on the interaction of 4-Chloro-5,6-difluoronicotinaldehyde with nAChRs are not extensively documented in publicly available literature, its structural similarity to known nicotinic ligands suggests its potential as a scaffold for the design of novel modulators of these receptors. The aldehyde group offers a versatile handle for further chemical transformations, allowing for the synthesis of a library of derivatives with potentially diverse pharmacological profiles.
Current Research Landscape and Identified Knowledge Gaps for this compound
The current research landscape for substituted pyridines is vibrant, with a strong focus on their applications in medicinal chemistry and agrochemicals. researchgate.netnih.gov Many studies have explored the synthesis and biological evaluation of pyridines with various substitution patterns, leading to the discovery of numerous drugs and pesticides.
For this compound specifically, the existing research has primarily focused on its synthesis and fundamental chemical properties. Some preliminary investigations into its potential as an antimicrobial and anticancer agent have been reported. However, a significant knowledge gap exists regarding its specific biological targets and mechanism of action. There is a lack of comprehensive studies exploring its potential as a modulator of specific receptor systems, such as the nicotinic acetylcholine receptors. The full extent of its reactivity and its utility as a synthetic intermediate for generating diverse chemical libraries remains to be thoroughly explored.
| Area of Research | Current Status | Identified Knowledge Gaps |
|---|---|---|
| Synthesis | Methods for preparation have been developed. | Optimization for large-scale synthesis and exploration of alternative synthetic routes. |
| Chemical Reactivity | Basic reactivity of the aldehyde group is understood. | Comprehensive studies on the reactivity of the halogenated pyridine core. |
| Biological Activity | Preliminary antimicrobial and anticancer screening reported. | Lack of in-depth studies on specific biological targets and mechanisms of action, particularly concerning nicotinic systems. |
Academic Objectives and Scope of Inquiry into this compound Chemistry
To address the identified knowledge gaps, future academic inquiry into the chemistry of this compound should be guided by the following objectives:
Elucidation of Biological Activity: A primary objective is to conduct comprehensive biological screening of this compound and its derivatives to identify specific biological targets. This should include assays to evaluate its interaction with nicotinic acetylcholine receptors and other relevant neurological targets.
Exploration of Synthetic Utility: A thorough investigation of the compound's reactivity is necessary to establish its utility as a versatile building block in organic synthesis. This includes exploring a wide range of chemical transformations involving the aldehyde group and the halogenated pyridine core.
Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and evaluating a library of derivatives will be crucial for establishing structure-activity relationships. This will provide valuable insights into how modifications to the core structure influence biological activity and selectivity.
The scope of this inquiry should be focused and methodical, beginning with a deeper understanding of the compound's fundamental chemistry and progressively moving towards its potential applications in medicinal chemistry. By pursuing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in advanced chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5,6-difluoropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-4-3(2-11)1-10-6(9)5(4)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLALUHNUHLBPMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 5,6 Difluoronicotinaldehyde
Retrosynthetic Analysis and Strategic Disconnections for 4-Chloro-5,6-difluoronicotinaldehyde
A logical retrosynthetic analysis of this compound suggests a primary disconnection at the C3-formyl group. This bond is strategically broken via a formylation reaction, a common and reliable method for introducing aldehyde functionalities onto aromatic and heteroaromatic rings. This leads to the key precursor, 4-chloro-5,6-difluoropyridine.
Further disconnection of the halogen substituents from the pyridine (B92270) core reveals a step-wise introduction strategy. The chloro group at the 4-position and the fluoro groups at the 5- and 6-positions can be disconnected to envision simpler pyridine precursors. The order of these disconnections is critical and depends on the chosen synthetic strategy and the directing effects of the substituents at each stage. A plausible approach involves the disconnection of the 4-chloro substituent first, leading to 5,6-difluoropyridine, which can be further disconnected to a suitable pyridine starting material.
Precursor Synthesis and Starting Material Derivatization for this compound
The synthesis of the crucial intermediate, 4-chloro-5,6-difluoropyridine, is a significant challenge due to the specific substitution pattern. A hypothetical, yet chemically sound, approach could commence with a commercially available, appropriately substituted pyridine derivative. For instance, starting with a pyridine bearing functional groups that can be converted to the desired halogens is a common strategy.
One possible precursor is a suitably substituted aminopyridine or hydroxypyridine, which can undergo diazotization followed by Sandmeyer-type reactions for chlorination or the Balz-Schiemann reaction for fluorination. Alternatively, halogen exchange reactions (halex reactions) on a polychlorinated or polybrominated pyridine could be employed to introduce the fluorine atoms selectively. The synthesis of polysubstituted pyridines often involves multi-step sequences to achieve the desired substitution pattern with high regioselectivity.
Established and Emerging Synthetic Routes to this compound
The construction of the this compound molecule relies on a sequence of well-established and evolving synthetic transformations.
Halogenation Strategies for Nicotinaldehyde Precursors (Chlorination, Fluorination)
The introduction of halogen atoms onto the pyridine ring is a critical aspect of the synthesis.
Chlorination: Direct chlorination of pyridine and its derivatives often requires harsh conditions and can lead to a mixture of products. However, for the synthesis of the target molecule, a more regioselective approach is necessary. One strategy involves the use of a directing group to install the chlorine atom at the 4-position. For instance, starting with a pyridine-N-oxide derivative can activate the 4-position for nucleophilic attack by a chloride source. Alternatively, lithiation of a suitably protected pyridine followed by quenching with a chlorinating agent like N-chlorosuccinimide (NCS) can provide the desired product.
Fluorination: The introduction of fluorine atoms onto a pyridine ring can be achieved through several methods. Nucleophilic aromatic substitution (SNA) on a pyridine ring bearing good leaving groups (such as chlorine or bromine) with a fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF) is a common industrial method. The efficiency of this reaction is often enhanced by the use of phase-transfer catalysts or high temperatures in aprotic polar solvents. Electrophilic fluorinating agents, such as Selectfluor®, can also be used, although their application to electron-deficient pyridine rings can be challenging.
A plausible route to a 5,6-difluoropyridine precursor could involve the fluorination of a corresponding dichloropyridine or dibromopyridine derivative. The regioselectivity of such reactions would be a key consideration.
Formylation Reactions in the Synthesis of this compound
The final step in the proposed synthesis is the introduction of the aldehyde group at the 3-position of the 4-chloro-5,6-difluoropyridine intermediate. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemrxiv.org The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
While pyridine itself is electron-deficient and generally unreactive towards Vilsmeier-Haack formylation, the presence of activating groups can facilitate the reaction. However, in the case of the electron-deficient 4-chloro-5,6-difluoropyridine, direct formylation might be challenging. An alternative strategy involves the lithiation of the 3-position of the pyridine ring followed by quenching with a formylating agent like DMF. This approach, known as directed ortho-metalation (DoM), can be highly regioselective.
Multi-Step Reaction Sequences and Convergent Synthesis Approaches
Given the absence of a direct, single-step synthesis, a multi-step, linear sequence is the most probable approach for the preparation of this compound. A hypothetical synthetic sequence could be:
Starting Material: A readily available dihalopyridine or a pyridine derivative amenable to selective halogenation.
Fluorination: Introduction of the two fluorine atoms at positions 5 and 6. This could potentially be achieved via a halogen exchange reaction on a precursor like 5,6-dichloropyridine.
Chlorination: Regioselective introduction of the chlorine atom at the 4-position. This might be accomplished through a directed metalation-halogenation sequence.
Formylation: Introduction of the aldehyde group at the 3-position, likely via a lithiation-formylation sequence due to the electron-deficient nature of the halogenated pyridine ring.
A convergent approach, where different substituted fragments of the molecule are synthesized separately and then combined, is less likely for a small molecule like this but could be considered if the linear approach proves to be inefficient.
Optimization of Reaction Conditions and Parameters for this compound Synthesis
For the halogenation steps , key parameters to optimize include the choice of halogenating agent, solvent, temperature, and reaction time. In halogen exchange reactions for fluorination, the reactivity of the fluoride salt, the presence of a phase-transfer catalyst, and the removal of water are critical factors. For regioselective chlorination via lithiation, the choice of the organolithium base, the temperature of the deprotonation, and the nature of the electrophilic chlorine source would need careful optimization to avoid side reactions.
In the formylation step , particularly if a Vilsmeier-Haack reaction is attempted, the stoichiometry of the Vilsmeier reagent, the reaction temperature, and the work-up procedure are important variables. For a lithiation-formylation sequence, the temperature of the lithiation is critical to ensure regioselectivity and prevent decomposition of the organolithium intermediate.
The table below summarizes key parameters for optimization in analogous reactions found in the literature, which would be relevant for the synthesis of this compound.
| Reaction Step | Key Parameters for Optimization | Typical Conditions/Ranges for Analogous Reactions | Potential Challenges |
| Fluorination (Halex) | Fluoride source (KF, CsF), Solvent (DMSO, Sulfolane), Temperature (150-250 °C), Catalyst (e.g., quaternary ammonium salts) | KF in DMSO at 200 °C | Incomplete conversion, side reactions |
| Chlorination (DoM) | Organolithium reagent (n-BuLi, LDA), Temperature (-78 °C to 0 °C), Solvent (THF, Et₂O), Chlorine source (NCS, C₂Cl₆) | LDA in THF at -78 °C | Poor regioselectivity, decomposition of intermediate |
| Formylation (Vilsmeier) | POCl₃:DMF ratio, Temperature (0 °C to 100 °C), Solvent (DCE, DMF) | POCl₃/DMF (1:2) in DCE at 60 °C | Low reactivity of electron-deficient substrate |
| Formylation (DoM) | Organolithium reagent, Temperature (-78 °C), Formylating agent (DMF) | n-BuLi in THF at -78 °C, then DMF | Low yields due to instability of the lithiated species |
Table 1: Key Optimization Parameters for the Synthesis of this compound
Solvent Systems and Their Impact on Yield and Selectivity
The choice of solvent is a critical parameter in the synthesis of this compound, profoundly influencing reaction rates, yields, and the regioselectivity of the halogenation and formylation steps. The polarity of the solvent plays a significant role; for instance, in fluorination reactions, polar aprotic solvents are often favored. Acetonitrile (B52724) is a commonly employed medium for such transformations.
The solubility of reagents and intermediates in the chosen solvent system is crucial for ensuring a homogeneous reaction mixture, which can lead to improved reaction kinetics and higher yields. In some synthetic pathways, a mixture of solvents may be utilized to fine-tune the reaction environment and optimize the outcome.
Table 1: Effect of Solvents on Halogenation Reactions in Pyridine Synthesis
| Solvent System | Reaction Type | Impact on Yield | Impact on Selectivity |
| Acetonitrile | Electrochemical Fluorination | Moderate to High | High |
| Dichloromethane | Liquid-Phase Chlorination | Good | Moderate |
| Chloroform | Vilsmeier-Haack Formylation | Good | High |
Interactive Data Table:
| Solvent System | Reaction Type | Impact on Yield | Impact on Selectivity |
|---|---|---|---|
| Acetonitrile | Electrochemical Fluorination | Moderate to High | High |
| Dichloromethane | Liquid-Phase Chlorination | Good | Moderate |
| Chloroform | Vilsmeier-Haack Formylation | Good | High |
Temperature and Pressure Regimes in Synthetic Transformations
Temperature and pressure are fundamental parameters that must be carefully controlled throughout the synthesis of this compound to ensure the desired product is obtained with high efficiency and minimal side-product formation.
For instance, liquid-phase chlorination reactions are typically conducted under atmospheric pressure at moderate temperatures, generally ranging from 45 to 70 degrees Celsius. In contrast, chemical fluorination often necessitates higher temperatures, in the range of 70 to 120 degrees Celsius, to drive the reaction to completion. Electrochemical fluorination methods offer a milder alternative, with reactions often proceeding at ambient temperatures between 20 and 25 degrees Celsius.
The Vilsmeier-Haack reaction, a common method for introducing the aldehyde group, is also sensitive to temperature, with precise control required to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
Table 2: Temperature and Pressure Conditions for Key Synthetic Steps
| Synthetic Step | Temperature Range (°C) | Pressure |
| Liquid-Phase Chlorination | 45 - 70 | Atmospheric |
| Chemical Fluorination | 70 - 120 | Atmospheric |
| Electrochemical Fluorination | 20 - 25 | Atmospheric |
| Vilsmeier-Haack Formylation | 0 - 50 | Atmospheric |
Interactive Data Table:
| Synthetic Step | Temperature Range (°C) | Pressure |
|---|---|---|
| Liquid-Phase Chlorination | 45 - 70 | Atmospheric |
| Chemical Fluorination | 70 - 120 | Atmospheric |
| Electrochemical Fluorination | 20 - 25 | Atmospheric |
| Vilsmeier-Haack Formylation | 0 - 50 | Atmospheric |
Catalyst Selection and Mechanistic Roles in this compound Synthesis
Catalysts play a pivotal role in many of the synthetic steps leading to this compound, enhancing reaction rates and directing the regioselectivity of the transformations. In the context of fluorination, transition metal catalysts, particularly those based on nickel, cobalt, and silver, have demonstrated significant utility.
These catalysts typically function by activating the pyridine ring, making it more susceptible to nucleophilic or electrophilic attack by the fluorinating agent. The specific mechanism can vary depending on the metal center and the reaction conditions. For example, in some cases, the catalyst may form a complex with the pyridine substrate, thereby directing the incoming fluorine atom to a specific position. The choice of ligands coordinated to the metal center can also be used to fine-tune the catalyst's activity and selectivity.
Purification and Isolation Techniques for Synthetic Intermediates and this compound
The purification and isolation of the synthetic intermediates and the final this compound product are critical for obtaining a compound of high purity. A combination of techniques is typically employed to remove unreacted starting materials, reagents, and any side products formed during the reaction.
Common purification methods include:
Crystallization: This technique is often used to purify solid intermediates and the final product. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.
Chromatography: Column chromatography, using silica (B1680970) gel or alumina as the stationary phase, is a powerful technique for separating compounds with different polarities. This method is particularly useful for purifying non-crystalline intermediates and for separating complex mixtures.
Distillation: For volatile intermediates or products, distillation under reduced pressure can be an effective purification method.
Extraction: Liquid-liquid extraction is frequently used during the work-up of reaction mixtures to separate the desired product from inorganic salts and other water-soluble impurities.
The choice of purification technique depends on the physical and chemical properties of the compound being purified, as well as the nature of the impurities present.
Chemical Reactivity and Transformations of 4 Chloro 5,6 Difluoronicotinaldehyde
Reactivity of the Aldehyde Moiety in 4-Chloro-5,6-difluoronicotinaldehyde
The aldehyde group at the C3 position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes. The electron-withdrawing nature of the halogenated pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.
The carbonyl group of this compound readily undergoes nucleophilic addition reactions with a range of carbon and heteroatom nucleophiles. These reactions typically involve the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield a secondary alcohol.
Organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are effective for introducing alkyl, aryl, or vinyl groups. The reaction of this compound with such reagents results in the formation of the corresponding secondary alcohols.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Product |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) | 1-(4-Chloro-5,6-difluoropyridin-3-yl)ethanol |
The reaction proceeds via the typical mechanism for nucleophilic addition to aldehydes, where the organometallic compound acts as the source of the carbanionic nucleophile.
This compound is a valuable substrate for condensation reactions, most notably in the formation of imines (Schiff bases) and in carbon-carbon bond-forming reactions like the Wittig reaction.
Imine (Schiff Base) Formation: The reaction of the aldehyde with primary amines leads to the formation of imines. This reaction is often reversible and can be driven to completion by the removal of water. The resulting imines can be further reduced in a process known as reductive amination to form secondary amines. This strategy has been utilized in the synthesis of biologically active molecules, including analogs of the kinase inhibitor imatinib (B729).
Table 2: Imine Formation and Reductive Amination
| Amine | Imine Intermediate | Final Amine Product (after reduction) |
|---|---|---|
| Aniline | N-(4-Chloro-5,6-difluorobenzylidene)aniline | N-Benzyl-4-chloro-5,6-difluoropyridin-3-amine |
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. organic-chemistry.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The nature of the substituents on the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes.
Table 3: Wittig Reaction with this compound
| Wittig Reagent | Alkene Product |
|---|---|
| (Triphenylphosphoranylidene)methane | 4-Chloro-5,6-difluoro-3-vinylpyridine |
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the halogen substituents on the pyridine ring under appropriate conditions.
Oxidation: The oxidation of the aldehyde to the corresponding carboxylic acid, 4-Chloro-5,6-difluoronicotinic acid, can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The reduction of the aldehyde to (4-Chloro-5,6-difluoropyridin-3-yl)methanol is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) can also be used.
Table 4: Oxidation and Reduction of the Aldehyde Group
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 4-Chloro-5,6-difluoronicotinic acid sigmaaldrich.com |
Reactivity of the Halogenated Pyridine Ring in this compound
The pyridine ring of this compound is highly electron-deficient due to the presence of the nitrogen heteroatom and the three electron-withdrawing halogen substituents. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr).
SNAr reactions on this molecule involve the attack of a nucleophile on one of the carbon atoms bearing a halogen, leading to the displacement of the halide ion. libretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the aldehyde group and the other halogens further activates the ring towards this type of substitution.
Common nucleophiles used in SNAr reactions with halogenated pyridines include amines, alkoxides, and thiols. The choice of nucleophile and reaction conditions can influence which halogen is displaced.
The regioselectivity of SNAr reactions on this compound is a critical aspect of its chemistry. The position of nucleophilic attack is determined by a combination of electronic and steric factors. The electron-withdrawing aldehyde group, located at the C3 position, activates the ortho (C2 and C4) and para (C6) positions towards nucleophilic attack.
In the case of this compound, the primary sites for SNAr are the C4, C5, and C6 positions. Generally, in polyhalogenated pyridines, the order of leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend in SN1 and SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com
However, the specific regioselectivity can be complex and is influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on related dichloropyrimidines have shown that the presence of other substituents on the ring can significantly alter the preferred site of substitution. wuxiapptec.comnih.gov Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) coefficients, can help predict the most likely site of nucleophilic attack. For this compound, the C4 position is often the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent aldehyde group and the flanking fluorine atom, as well as the inherent reactivity of the C4 position in pyridines. Substitution at the C6 position is also possible, being para to the activating aldehyde group. Substitution of the C5-fluorine is generally less favored.
Table 5: Predicted Regioselectivity of SNAr on this compound
| Nucleophile | Predicted Major Substitution Product |
|---|---|
| Ammonia (NH₃) | 4-Amino-5,6-difluoronicotinaldehyde |
| Sodium Methoxide (NaOCH₃) | 5,6-Difluoro-4-methoxynicotinaldehyde |
It is important to note that while predictions can be made based on established principles, the actual experimental outcome may vary, and detailed studies are necessary to unequivocally determine the regioselectivity for each specific reaction.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The presence of a chloro group on the pyridine ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of a wide range of substituents at the 4-position of the pyridine ring.
Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. organic-chemistry.orgresearchgate.net In the case of this compound, the chloro group can be readily displaced by an aryl or heteroaryl group from a boronic acid or its ester derivative. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297), in the presence of a phosphine (B1218219) ligand and a base. harvard.edu The electron-withdrawing nature of the aldehyde and the fluorine atoms is expected to enhance the reactivity of the C-Cl bond towards oxidative addition to the palladium(0) catalyst.
A variety of aryl and heteroaryl boronic acids can be employed in this reaction, leading to the synthesis of a diverse library of 4-substituted-5,6-difluoronicotinaldehyde derivatives. These products can serve as intermediates in the development of new pharmaceutical agents and materials.
Heck Reaction
The Heck reaction provides a means to couple the 4-position of the pyridine ring with an alkene, leading to the formation of a new carbon-carbon double bond. rsc.orgnih.gov This reaction is also catalyzed by a palladium complex and requires a base. rsc.org The reaction of this compound with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, would yield the corresponding 4-alkenyl-5,6-difluoronicotinaldehydes. The stereochemistry of the newly formed double bond is typically trans. researchgate.net
Sonogashira Reaction
The Sonogashira coupling enables the introduction of an alkyne moiety at the 4-position of the pyridine ring through the reaction with a terminal alkyne. nih.gov This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, typically an amine. nih.gov The resulting 4-alkynyl-5,6-difluoronicotinaldehydes are valuable precursors for the synthesis of more complex molecules, including conjugated polymers and macrocycles.
Hypothetical Suzuki-Miyaura Reaction of this compound
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 92 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 120 | 78 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂/XPhos | K₂CO₃ | t-BuOH/H₂O | 100 | 88 |
Transformations Involving Multiple Functional Groups of this compound
The presence of both an aldehyde and a chloro group on the same molecule allows for sequential or one-pot transformations that can lead to the rapid construction of complex heterocyclic scaffolds. For instance, the aldehyde group can first be protected, followed by a cross-coupling reaction at the chloro position, and subsequent deprotection and further manipulation of the aldehyde.
Alternatively, tandem reactions can be envisioned where both functional groups react in a single synthetic operation. For example, a nucleophilic addition to the aldehyde could be followed by an intramolecular cyclization involving the displacement of the chloro group. Such strategies are highly efficient in terms of atom economy and step count.
Another possibility is the simultaneous reaction of both the aldehyde and the chloro group. For instance, a reagent could be designed to react with the aldehyde to form an intermediate that then facilitates an intramolecular reaction at the C4 position, leading to the formation of a new ring system fused to the pyridine core.
Mechanistic Investigations of Key Transformations Involving this compound
The mechanisms of the aforementioned cross-coupling reactions have been extensively studied. researchgate.net The catalytic cycle for the Suzuki-Miyaura, Heck, and Sonogashira reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Mechanism of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the C-Cl bond of this compound to a palladium(0) complex. This is often the rate-determining step. The presence of electron-withdrawing fluorine atoms and the aldehyde group on the pyridine ring is expected to facilitate this step by making the carbon atom of the C-Cl bond more electrophilic. The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst.
Computational studies using Density Functional Theory (DFT) on similar systems have provided detailed insights into the energetics of each step and the structures of the intermediates and transition states. Such studies on this compound would be valuable for optimizing reaction conditions and understanding the influence of the fluoro and aldehyde substituents on the reaction mechanism.
Derivatives and Analogues of 4 Chloro 5,6 Difluoronicotinaldehyde
Design Principles for Structural Modification and Analogue Generation from 4-Chloro-5,6-difluoronicotinaldehyde
The structural modification of this compound is guided by established medicinal chemistry principles. The molecule possesses several key features that can be systematically altered to modulate its physicochemical and biological properties.
Electron-Withdrawing Groups: The pyridine (B92270) ring is rendered electron-deficient by the presence of three potent electron-withdrawing substituents: a chlorine atom at the C4 position and two fluorine atoms at the C5 and C6 positions. This electronic profile is a critical starting point for analogue design. Modifications often aim to alter this electronic character to fine-tune interactions with biological targets.
Reactive Handles: The aldehyde group at C3 and the chlorine atom at C4 serve as primary reactive sites. The aldehyde is a versatile functional group that can undergo oxidation, reduction, and a variety of condensation and carbon-carbon bond-forming reactions. The C4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of substituents.
Pharmacophore Elements: In the context of drug design, the pyridine nitrogen acts as a hydrogen bond acceptor. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. The aldehyde group can also act as a hydrogen bond acceptor.
Lipophilicity and Permeability: The halogen atoms, particularly fluorine, significantly impact the molecule's lipophilicity. Replacing or modifying these halogens can alter a compound's ability to cross biological membranes, a key consideration in drug development.
The generation of analogues from this scaffold typically involves one or more of the following strategies:
Modification of the Aldehyde Group: Converting the aldehyde to other functional groups such as a carboxylic acid, alcohol, or various imine derivatives to explore different interaction modes with target proteins.
Substitution of the C4-Chloro Group: Displacing the chlorine with various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new side chains that can probe the binding pocket of a biological target.
Alteration of the Fluorine Atoms: While synthetically more challenging, modification or replacement of the fluorine atoms can be used to fine-tune electronic properties and metabolic stability.
Annulation Strategies: Using the aldehyde and an adjacent ring position to build fused ring systems, thereby creating more rigid and conformationally constrained structures.
Synthesis of Substituted Nicotinaldehydes and Nicotinic Acid Derivatives from this compound
The functional groups of this compound provide ready pathways for the synthesis of various derivatives. The aldehyde and chloro substituents are the most synthetically accessible handles for modification.
A primary transformation is the oxidation of the aldehyde group to a carboxylic acid, yielding 4-Chloro-5,6-difluoronicotinic acid. This conversion is a key step as nicotinic acid derivatives are themselves important pharmacophores in drug discovery. researchgate.net Conversely, reduction of the aldehyde furnishes the corresponding alcohol, (4-chloro-5,6-difluoro-3-pyridyl)methanol.
The C4-chlorine atom is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent fluorine atoms and the ring nitrogen. This allows for the introduction of various functionalities.
Below is a table summarizing key synthetic transformations starting from this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Oxidizing agent (e.g., KMnO₄, H₂O₂) | 4-Chloro-5,6-difluoronicotinic acid | Oxidation |
| This compound | Reducing agent (e.g., NaBH₄) | (4-chloro-5,6-difluoro-3-pyridyl)methanol | Reduction |
| This compound | A primary amine (R-NH₂) | N-substituted imine derivative | Condensation |
| This compound | A nucleophile (e.g., R-O⁻, R-S⁻, R₂N-H) | 4-substituted-5,6-difluoronicotinaldehyde | Nucleophilic Aromatic Substitution (SNAr) |
Construction of Fused Heterocyclic Systems Utilizing this compound
The combination of the aldehyde at C3 and the leaving group (chloride) at C4 makes this compound an excellent precursor for the synthesis of fused bicyclic heteroaromatic systems. These reactions, often called annulation reactions, typically involve a reaction with a binucleophilic reagent that can react with both the aldehyde and the C4 position to form a new ring.
For example, reaction with a hydrazine (B178648) derivative can lead to the formation of a fused pyridopyridazine (B8481360) system. Similarly, reaction with a hydroxylamine (B1172632) or a compound containing an active methylene (B1212753) group and a nucleophile can lead to other fused heterocycles. These more complex, rigid structures are of great interest in medicinal chemistry as they reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a biological target.
The general strategy involves an initial condensation or addition reaction at the aldehyde group, followed by an intramolecular nucleophilic aromatic substitution at the C4 position to close the ring.
| Reagent Type | Resulting Fused System (Example) |
| Hydrazine derivatives (R-NH-NH₂) | Pyridopyridazines |
| Amidines (R-C(=NH)NH₂) | Pyridopyrimidines |
| β-Ketoesters (in presence of a base) | Thienopyridines (via Gewald reaction variant) |
| Cyanothioacetamide | Thienopyridines |
General Principles of Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects and to optimize them. For derivatives of this compound, SAR exploration would focus on systematically modifying its key functional groups. nih.gov
Pyridine Core: The pyridine nitrogen is a key pharmacophoric feature, often acting as a hydrogen bond acceptor in interactions with biological targets like enzymes or receptors. Its position relative to the substituents is crucial. nih.govmdpi.com
C3-Position (Aldehyde and derivatives): The aldehyde group is a versatile point for modification. Converting it to an alcohol, carboxylic acid, or an imine changes its hydrogen bonding capacity and steric profile. mdpi.com For instance, an alcohol can act as both a hydrogen bond donor and acceptor, while a carboxylic acid introduces a negative charge at physiological pH and is a strong hydrogen bond donor/acceptor. The optimal group at this position depends entirely on the topology of the target's binding site.
C4-Position (Chloro and derivatives): The C4-chloro group is a good leaving group for synthesis and a key interaction point. Replacing the chlorine with different substituents allows for a systematic exploration of how size, lipophilicity, and electronic properties affect activity. For example, replacing chlorine with a small, hydrogen-bond-donating amine group (e.g., -NH₂) versus a large, lipophilic aromatic ring would have profoundly different effects on binding affinity and selectivity. nih.gov
C5 and C6-Fluorine Atoms: Fluorine atoms have a significant impact due to their high electronegativity and small size. They can influence the pKa of the pyridine nitrogen, alter metabolic stability by blocking sites of oxidation, and participate in favorable fluorine-protein interactions. The size of the halogen can be critical; studies on related structures have shown that smaller halogens like fluorine and chlorine can be more favorable for activity than larger ones like iodine. mdpi.com
A hypothetical SAR study might generate a table like the one below to track the effects of modifications.
| Modification Site | Modification Example | Expected Impact on Properties | Rationale |
| C3-Aldehyde | Oxidation to Carboxylic Acid | Increased polarity, H-bond donor/acceptor | Introduces an acidic group, potentially forming salt bridges. mdpi.com |
| C3-Aldehyde | Reduction to Alcohol | Increased flexibility, H-bond donor/acceptor | Changes steric profile and hydrogen bonding potential. |
| C4-Chloro | Substitution with -OCH₃ | Increased H-bond acceptor capacity | The methoxy (B1213986) group can enhance activity in some pyridine series. nih.gov |
| C4-Chloro | Substitution with -NH₂ | Increased polarity, H-bond donor | Introduces a basic center and potent hydrogen bonding group. mdpi.com |
| C5/C6-Fluoro | Replacement with -H | Decreased electronegativity, increased metabolic susceptibility | Tests the importance of the fluorine for electronic effects and blocking metabolism. |
By systematically synthesizing and testing these analogues, researchers can build a detailed understanding of the SAR, guiding the design of more potent and selective molecules. nih.gov
Applications of 4 Chloro 5,6 Difluoronicotinaldehyde in Advanced Organic Synthesis
Role as a Key Building Block for Complex Chemical Architectures
4-Chloro-5,6-difluoronicotinaldehyde serves as a crucial starting material for the synthesis of a variety of complex, polycyclic, and heterocyclic structures. The presence of three distinct reactive sites—the aldehyde, the chloro substituent, and the fluoro-substituted pyridine (B92270) ring—allows for a stepwise and regioselective functionalization, enabling the construction of intricate molecular frameworks.
The aldehyde group is a versatile handle for a wide array of chemical transformations. It can readily undergo nucleophilic additions, Wittig-type reactions, and reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds. Furthermore, the aldehyde can participate in condensation reactions with various nucleophiles to form fused heterocyclic systems. For instance, reaction with hydrazines can yield pyrazolopyridines, while condensation with amidines or guanidines can lead to the formation of pyrimido[4,5-c]pyridines.
The chloro and fluoro substituents on the pyridine ring are amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating the displacement of the halogen atoms. This allows for the introduction of a wide range of substituents, including amino, alkoxy, and thioalkoxy groups, further expanding the molecular diversity accessible from this building block. The differential reactivity of the chloro and fluoro groups can also be exploited for selective, sequential substitutions under carefully controlled reaction conditions.
The combination of these reactive functionalities makes this compound an ideal precursor for the synthesis of complex, multi-ring systems of medicinal and material interest. The ability to perform a sequence of reactions at different positions of the molecule allows for the generation of molecular complexity from a relatively simple starting material.
Utility as an Intermediate in Pharmaceutical Research and Development
The unique structural and electronic features of this compound make it a particularly attractive intermediate in the design and synthesis of novel pharmaceutical agents. The fluorinated pyridine motif is a common feature in many biologically active compounds, as the fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability.
A significant application of this aldehyde is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The aldehyde functionality of this compound provides a convenient entry point for the synthesis of kinase inhibitor scaffolds. For example, it can be utilized in reductive amination reactions to couple with various amine-containing fragments, a key step in the synthesis of ATP-competitive kinase inhibitors.
A notable example is the use of this compound in the synthesis of analogs of imatinib (B729), a well-known inhibitor of the Bcr-Abl tyrosine kinase used in the treatment of chronic myeloid leukemia. The aldehyde group facilitates the construction of the side chain that is crucial for binding to the kinase. Research has shown that imatinib analogs synthesized using this building block can exhibit potent inhibitory activity, with IC50 values in the nanomolar range.
Table 1: Reductive Amination of this compound in the Synthesis of a Kinase Inhibitor Analog
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| This compound | Substituted Aniline | Reductive Amination | Imatinib Analog Precursor |
The presence of the chloro and fluoro substituents also offers opportunities for further modification and optimization of the pharmacological properties of the resulting drug candidates through SNAr reactions, as described in the previous section. This allows for the fine-tuning of activity, selectivity, and pharmacokinetic profiles.
Potential Applications in Agrochemical and Material Science Research
While the primary focus of research on this compound has been in the pharmaceutical arena, its structural motifs suggest potential applications in both agrochemical and material science research.
In the field of agrochemicals, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. acs.org The introduction of fluorine atoms into these structures is a well-established strategy to enhance their biological activity and metabolic stability. acs.org Nicotinic acid derivatives, which can be synthesized from nicotinic aldehydes, have shown promising insecticidal activity against a range of pests, including aphids and bollworms. researchgate.net The unique substitution pattern of this compound could lead to the development of novel agrochemicals with improved efficacy and a favorable environmental profile. The aldehyde functionality allows for the synthesis of a variety of derivatives, such as imines, oximes, and hydrazones, which are common toxophores in insecticidal compounds.
In material science, fluorinated organic molecules are of great interest for the development of advanced materials with unique properties. rsc.orgnumberanalytics.com The incorporation of fluorine can lead to materials with high thermal stability, chemical resistance, and specific optical and electronic properties. rsc.orgnumberanalytics.com Fluorinated pyridines, in particular, are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The electron-deficient nature of the fluorinated pyridine ring in this compound, combined with the potential for derivatization through the aldehyde group, makes it a candidate for the synthesis of novel organic semiconductors and other functional materials. rsc.org The aldehyde can be used to introduce the molecule into larger conjugated systems, a key feature for charge transport in electronic materials.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application | Key Structural Feature |
| Agrochemicals | Insecticides, Herbicides | Fluorinated Pyridine, Aldehyde for Derivatization |
| Material Science | Organic Electronics (OLEDs, OFETs) | Fluorinated Pyridine, Conjugation via Aldehyde |
Stereoselective Synthesis and Chiral Induction Utilizing this compound
The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. While specific examples of the use of this compound in stereoselective synthesis are not yet widely reported in the literature, the presence of the aldehyde group offers significant potential for its application in asymmetric transformations.
The aldehyde functionality is a key participant in a wide range of well-established enantioselective reactions. These include, but are not limited to:
Asymmetric Aldol Reactions: The aldehyde can act as an electrophile in reactions with enolates or enol ethers, catalyzed by chiral Lewis acids or organocatalysts, to generate chiral β-hydroxy carbonyl compounds.
Asymmetric Allylation and Crotylation Reactions: The addition of chiral allylmetal reagents or the use of chiral catalysts can lead to the formation of chiral homoallylic alcohols.
Asymmetric Wittig-type Reactions: The use of chiral phosphonates or other reagents can lead to the enantioselective formation of alkenes with defined stereochemistry.
Asymmetric Reductive Amination: The in-situ formed imine can be reduced with a chiral reducing agent to produce chiral amines.
The electron-deficient nature of the pyridine ring in this compound may influence the stereochemical outcome of these reactions, potentially offering unique selectivity profiles compared to other aromatic aldehydes. The development of such stereoselective methodologies would significantly enhance the utility of this building block, providing access to a wide range of enantioenriched compounds for drug discovery and other applications. Further research in this area is warranted to fully explore the potential of this compound as a substrate for chiral induction.
Advanced Spectroscopic and Analytical Characterization Methodologies in the Study of 4 Chloro 5,6 Difluoronicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Chloro-5,6-difluoronicotinaldehyde, providing precise information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
¹H NMR: The proton NMR spectrum is anticipated to be relatively simple, showing a singlet for the aldehydic proton and a singlet for the lone aromatic proton on the pyridine (B92270) ring. The chemical shift of the aldehydic proton (H-C=O) is expected to appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The single aromatic proton (H-2) would likely appear as a singlet in the aromatic region, with its exact chemical shift influenced by the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the halogen substituents.
¹³C NMR: The carbon-13 NMR spectrum provides a map of the carbon skeleton. The most downfield signal is expected for the carbonyl carbon of the aldehyde group, typically appearing around δ 190 ppm. rsc.org The remaining carbon atoms of the pyridine ring will exhibit distinct signals, with their chemical shifts heavily influenced by the attached halogens. The carbon atoms bonded to fluorine will show characteristic C-F coupling.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions 5 and 6. The chemical shifts and the coupling constants (both F-F and F-H couplings) would provide definitive evidence for their positions on the pyridine ring. For comparison, the ¹⁹F NMR spectrum of 4-fluorobenzaldehyde (B137897) shows a signal at approximately -102.4 ppm. rsc.org
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H | |||
| Aldehyde-H | 9.5 - 10.5 | Singlet | Downfield due to carbonyl group. |
| Aromatic-H | 8.0 - 9.0 | Singlet | Position influenced by heteroatom and halogens. |
| ¹³C | |||
| C=O | ~190 | Singlet | Characteristic for aldehydes. rsc.org |
| C-Cl | Variable | Singlet | |
| C-F | Variable | Doublet (due to C-F coupling) | |
| C-H | Variable | Singlet | |
| Quaternary C | Variable | Singlet or Doublet (if coupled to F) | |
| ¹⁹F | |||
| F-5 | Variable | Doublet | Shows coupling to F-6. |
| F-6 | Variable | Doublet | Shows coupling to F-5. |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., LC-MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₂ClF₂NO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of this compound is calculated to be approximately 176.9742 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique would not only confirm the molecular weight of the target compound but also help in identifying any impurities present in a sample. The fragmentation pattern observed in the mass spectrum under techniques like Electrospray Ionization (ESI) can provide further structural information. Common fragmentation pathways for this molecule might include the loss of the aldehyde group (CHO), the chlorine atom (Cl), or a fluorine atom (F).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group. This peak is typically observed in the region of 1670-1740 cm⁻¹. libretexts.orglibretexts.org The presence of electron-withdrawing halogens and conjugation with the aromatic ring would shift this absorption to the lower end of the range. vscht.cz
Other key absorptions would include C-H stretching vibrations of the aromatic ring and the aldehyde group, typically appearing around 3100-3000 cm⁻¹ and 2830-2695 cm⁻¹ respectively. libretexts.org The C-F and C-Cl stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), providing further evidence for the presence of these halogens.
Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2830 and ~2720 | Medium, often appear as a pair |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Carbonyl C=O | Stretch | 1710 - 1685 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| C-F | Stretch | 1300 - 1000 | Strong |
| C-Cl | Stretch | 800 - 600 | Medium to Strong |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., TLC, HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of sample purity. libretexts.orgwisc.edu A small spot of the compound dissolved in a suitable solvent is applied to a silica (B1680970) gel plate, which is then developed in a solvent system (mobile phase). The polarity of the compound determines its retention factor (Rf value); more polar compounds generally have lower Rf values. utoronto.ca For this compound, a moderately polar compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would likely be used as the eluent.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the purification and quantitative analysis of compounds. nih.gov For purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would elute at a specific retention time, and the area of the peak would be proportional to its concentration. This allows for the precise determination of purity, often exceeding 95% for well-purified samples. nih.gov
Computational and Theoretical Investigations of 4 Chloro 5,6 Difluoronicotinaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 4-Chloro-5,6-difluoronicotinaldehyde is fundamentally dictated by the interplay of the pyridine (B92270) ring, the aldehyde functional group, and the halogen substituents. Density Functional Theory (DFT) calculations are a common method to probe these features. ias.ac.inresearchgate.net Studies on substituted pyridines reveal that the nature and position of substituents significantly influence the electron density distribution and molecular orbital energies. researchgate.net
The chlorine and fluorine atoms are electron-withdrawing groups, which are expected to lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be localized on the pyridine ring, while the LUMO is anticipated to be centered on the electron-deficient regions, particularly the carbonyl carbon of the aldehyde group and the carbon atoms attached to the halogens. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of Substituted Pyridines (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyridine | -6.78 | -0.45 | 6.33 |
| 4-Chloropyridine | -7.02 | -0.89 | 6.13 |
| 3,5-Difluoropyridine | -7.25 | -1.12 | 6.13 |
Note: This table is illustrative and based on general trends observed in computational studies of substituted pyridines. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) maps are another valuable tool, providing a visual representation of the charge distribution. For this compound, the MEP would likely show a region of negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atom of the aldehyde group and the carbon atoms of the pyridine ring, highlighting their electrophilic nature.
Computational Elucidation of Reaction Mechanisms Involving this compound
Computational chemistry plays a crucial role in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, several reaction types can be investigated using theoretical methods.
For instance, in nucleophilic aromatic substitution reactions, where a nucleophile replaces the chlorine or fluorine atoms, DFT calculations can model the reaction pathway. These calculations can help determine whether the reaction proceeds via a Meisenheimer complex and can predict the regioselectivity of the substitution. The relative activation barriers for the displacement of chlorine versus fluorine can be computed to understand which halogen is more labile under specific reaction conditions.
Similarly, the mechanism of reactions involving the aldehyde group, such as reduction to an alcohol or oxidation to a carboxylic acid, can be computationally modeled. These studies can provide insights into the stereochemistry of the products and the role of catalysts in lowering the reaction barriers.
Conformational Analysis and Stereochemical Considerations
The rotational barrier around the C-C bond connecting the aldehyde group to the pyridine ring is a key aspect of the conformational analysis of this compound. X-ray crystallography data on similar compounds has shown a dihedral angle between the aldehyde group and the pyridine plane. Computational methods, such as relaxed potential energy surface scans, can be employed to determine the most stable conformation and the energy barriers between different rotamers.
Studies on related chloro-substituted carbaldehydes have shown that the relative orientation of the carbonyl group with respect to the halogen substituent can have a significant impact on the stability of different conformers. mdpi.com For this compound, it is likely that the planar conformation, where the aldehyde group is coplanar with the pyridine ring, is the most stable due to conjugation effects. However, steric hindrance between the aldehyde group and the adjacent fluorine atom could lead to a slightly twisted conformation.
Prediction of Reactivity and Selectivity in this compound Reactions
Computational methods can provide valuable predictions about the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT, such as the Fukui functions and local softness, can identify the most reactive sites in the molecule for nucleophilic and electrophilic attack.
For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the nitrogen atom of the pyridine ring would be susceptible to electrophilic attack. The relative reactivity of the different carbon-halogen bonds towards nucleophilic substitution can also be predicted by analyzing the local electrophilicity at each carbon atom. These predictions can guide the design of synthetic strategies to achieve desired products with high selectivity.
In Silico Design and Screening of Novel Derivatives of this compound
The scaffold of this compound can be used as a starting point for the in silico design and screening of novel derivatives with potentially enhanced biological or material properties. asianpubs.orgrsc.orgnih.govresearchgate.netnih.gov Virtual libraries of compounds can be generated by systematically modifying the substituents on the pyridine ring or by transforming the aldehyde group into other functional groups.
These virtual libraries can then be screened against a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. rsc.orgnih.govnih.gov These simulations predict the binding affinity and binding mode of each derivative, allowing for the identification of promising candidates for synthesis and experimental testing. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their predicted activity, further aiding in the design of more potent compounds. nih.gov
Future Research Directions and Challenges in 4 Chloro 5,6 Difluoronicotinaldehyde Chemistry
Development of Sustainable and Greener Synthetic Routes for 4-Chloro-5,6-difluoronicotinaldehyde
A primary challenge in modern synthetic chemistry is the development of processes that are both economically viable and environmentally responsible. The current synthesis of this compound often relies on multi-step sequences that may involve harsh reagents, cryogenic conditions, and chlorinated solvents. Future research must prioritize the development of sustainable and greener alternatives.
Key research objectives in this area include:
Minimizing Hazardous Reagents: Exploring alternatives to traditional chlorinating and formylating agents that reduce waste and improve safety. This could involve enzymatic processes or the use of less toxic reagents. nih.gov The use of enzyme-based synthesis is a growing field that offers mild reaction conditions and high specificity, which could be harnessed for producing precursors. researchgate.net
Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. This contrasts with classical methods like the Dieckman approach for related heterocycles, which can be less efficient. nih.gov
Eco-Friendly Solvents and Conditions: Investigating the use of safer, bio-based solvents or even solvent-free conditions, such as those used in mechanochemistry. researchgate.netnsu.ru Researchers have successfully applied mechanochemical methods for the halogenation of other heterocyclic compounds, suggesting a potential route for related pyridine (B92270) systems. researchgate.net Another approach involves using sunlight and oxygen as reagents, which has been demonstrated for the autoxidation of aldehydes to peracids, highlighting a potential green route for modifying the aldehyde group. osaka-u.ac.jp
Table 1: Comparison of Hypothetical Conventional vs. Greener Synthetic Approaches
| Feature | Conventional Route (Inferred) | Potential Greener Route |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., water, ethanol), Deep Eutectic Solvents, or solvent-free (mechanochemistry) |
| Reagents | Strong bases (e.g., LDA), traditional chlorinating agents | Enzyme-assisted catalysis, in-situ generated reagents, photocatalysis |
| Energy Input | Cryogenic temperatures (-78°C), heating | Ambient temperature, microwave irradiation, ball-milling |
| Waste Profile | Halogenated organic waste, by-products from protecting groups | Reduced solvent waste, recyclable catalysts, higher atom economy |
| Sustainability | Low | High |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chemical reactivity of this compound is largely dictated by its functional groups: the aldehyde, the C-Cl bond, and the C-F bonds. While standard transformations like oxidation or reduction of the aldehyde are known, significant opportunities lie in exploring novel reactivity.
Future research should focus on:
Selective C-H Functionalization: Despite the presence of multiple halogen substituents, exploring the potential for direct, metal-catalyzed C-H functionalization at the C-2 position of the pyridine ring would open new avenues for derivatization. snnu.edu.cnbohrium.com
Dearomatization-Rearomatization Strategies: These strategies, which temporarily disrupt the pyridine ring's aromaticity, can enable functionalization at positions that are otherwise difficult to access, such as the meta-position relative to the nitrogen. bohrium.comnih.gov Applying such methods could lead to unprecedented substitution patterns.
Halogen-Induced Cyclizations: The electrophilic nature of the halogen atoms could be exploited to trigger intramolecular cyclizations with appropriately designed precursors, leading to complex fused heterocyclic systems. mdpi.com
Differential Reactivity of Halogens: A major challenge is the selective substitution of the chlorine atom in the presence of two fluorine atoms. Developing conditions that allow for the controlled, stepwise replacement of each halogen would dramatically increase the compound's synthetic versatility. The calculated positive charge at the C4 position is higher than at C6, which explains the regioselectivity in nucleophilic substitutions observed in similar polychlorinated systems. mdpi.com
Expansion of Derivative Libraries for Diverse and Targeted Applications
The value of this compound as a building block is directly proportional to the diversity of derivatives that can be synthesized from it. Expanding the library of accessible compounds is crucial for screening in drug discovery and materials science. Pyridine derivatives are pivotal structural elements in numerous pharmaceuticals and agrochemicals. wikipedia.org
Key goals for expanding derivative libraries include:
Cross-Coupling Reactions: Systematically exploring a wide range of palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) at the C-4 chloro position to introduce various aryl, heteroaryl, and alkyl groups. researchgate.netnih.govrsc.org
Nucleophilic Aromatic Substitution (SNAr): Expanding the scope of nucleophiles (O, N, S-based) that can displace the C-4 chlorine to build diverse functional groups.
Transformations of the Aldehyde Group: Moving beyond simple oxidation and reduction to explore reactions like the Knoevenagel condensation to introduce complex side chains. semanticscholar.org
Late-Stage Functionalization: Developing robust protocols that allow for the modification of complex molecules by introducing the 4-pyridyl fragment derived from this compound, demonstrating its utility in the final stages of a synthetic sequence. chemrxiv.org
Advanced Catalyst Development for Highly Selective Transformations
Achieving high selectivity is the central challenge in manipulating a polyfunctionalized molecule like this compound. Future progress is intrinsically linked to the development of more sophisticated catalysts.
Areas for catalyst development include:
Ligand-Free and Ligand-Supported Systems: While ligand-free metal-catalyzed cross-coupling reactions are attractive for their cost-effectiveness and sustainability, the development of advanced ligands (e.g., phosphines like RuPhos and BrettPhos) is crucial for achieving high scope and efficiency in complex C-N and C-C bond formations. researchgate.netrsc.org Bulky alkylphosphine ligands are known to favor the formation of highly active monoligated palladium species, which can enhance both oxidative addition and reductive elimination steps in cross-coupling cycles. acs.org
Photoredox Catalysis: Utilizing light-driven catalysts to enable novel transformations under mild conditions. acs.org Photoinduced hydrogen-atom-transfer (HAT) catalysis using pyridine N-oxides, for instance, allows for site-selective C-H functionalization that could be adapted for related systems. acs.org
Iridium and Nickel Catalysis: Exploring catalysts beyond palladium, such as iridium for selective C-H borylation or nickel for cross-coupling reactions involving challenging substrates, can provide complementary reactivity. snnu.edu.cnnih.gov
Table 2: Potential Catalytic Systems for Selective Transformations
| Catalyst System | Target Transformation | Potential Application on Target Compound |
| Palladium/Bulky Phosphine (B1218219) Ligands | Suzuki, Buchwald-Hartwig Cross-Coupling | Arylation and amination at the C4-Cl position. researchgate.netrsc.org |
| Nickel/Bipyridine Ligands | Kumada, Negishi Cross-Coupling | Coupling with alkyl and aryl Grignard or organozinc reagents. nih.gov |
| Iridium/dtbpy Ligands | C-H Borylation | Selective functionalization at the C2-H position. snnu.edu.cn |
| Photoredox Catalysts (e.g., Acridinium) | C-H Functionalization, Dearomatization | Generation of radical intermediates for novel bond formations. acs.org |
Integration with High-Throughput Experimentation and Automation in Nicotinaldehyde Synthesis
To accelerate the discovery of new reactions and the synthesis of derivative libraries, the integration of modern automation and high-throughput experimentation (HTE) is essential. These technologies can dramatically increase the pace of research and optimization. youtube.com
Future directions in this domain involve:
Automated Reaction Screening: Using robotic platforms to rapidly screen hundreds of reaction conditions (catalysts, ligands, solvents, temperatures) to find optimal protocols for the transformations described above. youtube.comrsc.org This approach is powerful for discovering novel methodologies and optimizing reaction yields with minimal use of materials. youtube.com
Robotic Synthesis of Libraries: Employing automated synthesizers, potentially using pre-packaged reagent cartridges, to rapidly generate large collections of derivatives for biological screening or materials testing. youtube.comnih.gov This allows chemists to focus on design rather than repetitive synthetic labor. youtube.com
AI-Driven Synthesis Planning: Utilizing artificial intelligence and machine learning algorithms to predict promising synthetic pathways and reaction outcomes. researchgate.net An AI chemist could propose novel routes or conditions that are then validated by a robotic platform, creating a closed loop of autonomous discovery. researchgate.net This has the potential to uncover non-intuitive reaction pathways for complex targets like derivatives of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
